molecular formula C14H15NO4 B11429496 2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate CAS No. 76139-04-3

2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate

Cat. No.: B11429496
CAS No.: 76139-04-3
M. Wt: 261.27 g/mol
InChI Key: MGMZSGJNQMERCZ-UHFFFAOYSA-N
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Description

2-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes an indole ring system fused with an acetyl group and an oxoethyl acetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Oxidation: The acetylated indole undergoes oxidation to introduce the oxo group.

    Esterification: Finally, the oxoethyl group is esterified with acetic acid to form the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

2-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

2-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate can be compared with other similar compounds, such as:

    2-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-amino-3-phenylpropanoic acid: This compound has a similar indole structure but includes a sulfonyl-amino group and a phenylpropanoic acid moiety.

    1-Acetyl-2,3-dihydro-1H-indol-5-yl-sulfonyl-amino-phenylacetic acid: Another similar compound with a sulfonyl-amino group and a phenylacetic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

76139-04-3

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

[2-(1-acetyl-2,3-dihydroindol-5-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C14H15NO4/c1-9(16)15-6-5-11-7-12(3-4-13(11)15)14(18)8-19-10(2)17/h3-4,7H,5-6,8H2,1-2H3

InChI Key

MGMZSGJNQMERCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)COC(=O)C

Origin of Product

United States

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